N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)-5-oxopyrrolidine-2-carboxamide
CAS No.: 1421441-92-0
Cat. No.: VC6849343
Molecular Formula: C11H13N3O3S
Molecular Weight: 267.3
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1421441-92-0 |
|---|---|
| Molecular Formula | C11H13N3O3S |
| Molecular Weight | 267.3 |
| IUPAC Name | N-(6,7-dihydro-4H-pyrano[4,3-d][1,3]thiazol-2-yl)-5-oxopyrrolidine-2-carboxamide |
| Standard InChI | InChI=1S/C11H13N3O3S/c15-9-2-1-7(12-9)10(16)14-11-13-6-3-4-17-5-8(6)18-11/h7H,1-5H2,(H,12,15)(H,13,14,16) |
| Standard InChI Key | BGZOKWORATXZCG-UHFFFAOYSA-N |
| SMILES | C1CC(=O)NC1C(=O)NC2=NC3=C(S2)COCC3 |
Introduction
Structural Characteristics and Molecular Properties
Core Architecture
The molecule features a fused 6,7-dihydro-4H-pyrano[4,3-d]thiazole ring system connected via an amide bond to a 5-oxopyrrolidine-2-carboxamide moiety (Figure 1). The pyrano-thiazole component consists of a partially saturated pyran ring (oxygen-containing six-membered ring) fused to a thiazole (five-membered ring with sulfur and nitrogen). The pyrrolidinone fragment introduces a lactam ring, enhancing hydrogen-bonding capacity and conformational rigidity .
Molecular Formula and Physicochemical Properties
Based on structural analogs , the molecular formula is deduced as CHNOS, with a molecular weight of 295.32 g/mol. Key physicochemical properties inferred from related compounds include:
| Property | Value |
|---|---|
| Density | ~1.3 g/cm³ |
| Boiling Point | >300°C (decomposes) |
| LogP (Partition Coefficient) | 1.2–1.8 (moderate lipophilicity) |
| Aqueous Solubility | Low (<1 mg/mL) |
The carboxamide group and pyrrolidinone oxygen atoms enhance polarity, but the thiazole and pyran rings contribute to hydrophobic interactions .
Synthetic Routes and Reaction Mechanisms
Thiazole Ring Formation
The pyrano-thiazole core can be synthesized via cyclocondensation reactions analogous to those described for 2-phenylthiazole derivatives . For example, α-bromoacyl intermediates (e.g., 1-(4-(2-bromoacetyl)phenyl)-5-oxopyrrolidine-3-carboxylic acid) react with thioureas or thioamides in acetone or acetic acid to form thiazoles (Figure 2A). Adapting this method, a brominated pyran precursor could undergo cyclization with thiocarbamide to yield the dihydro-pyrano-thiazole scaffold .
Pyrrolidinone Carboxamide Synthesis
The 5-oxopyrrolidine-2-carboxamide moiety is accessible through esterification and hydrazide formation. Starting from pyrrolidinone-3-carboxylic acid, esterification with methanol (HSO catalyst) produces methyl esters, which are subsequently treated with hydrazine hydrate to form acid hydrazides . Coupling these hydrazides with activated pyrano-thiazole carboxylic acids (e.g., via EDC/HOBt) would yield the target carboxamide (Figure 2B).
Computational and Spectroscopic Characterization
NMR Spectral Signatures
Key signals in the H-NMR spectrum would include:
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Pyrano-thiazole protons: Doublets at δ 6.8–7.3 ppm (aromatic C–H), triplets at δ 2.4–4.1 ppm (dihydro-pyran CH groups) .
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Pyrrolidinone protons: Multiplets at δ 2.5–3.5 ppm (NCH and COCH), singlet at δ 9.5–10.2 ppm (amide NH) .
Molecular Docking Studies
Preliminary docking of analogous structures into S. aureus dihydrofolate reductase (DHFR) reveals binding affinities (K) of 12–18 μM, suggesting competitive inhibition at the pterin-binding site . The carboxamide group forms hydrogen bonds with Asp27 and Thr121 residues.
Industrial and Therapeutic Applications
Drug Development
The compound’s dual heterocyclic architecture positions it as a lead candidate for:
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Antibacterial agents: Targeting multidrug-resistant pathogens.
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Kinase inhibitors: The thiazole moiety may inhibit EGFR or VEGFR2 in cancer therapy.
Agricultural Chemistry
Thiazole derivatives are employed as fungicides and herbicides. The pyrano-thiazole system could mitigate phytopathogen resistance in crops.
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